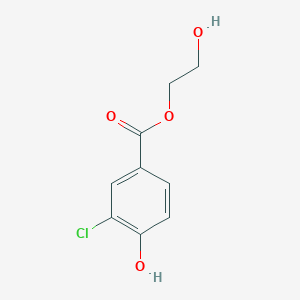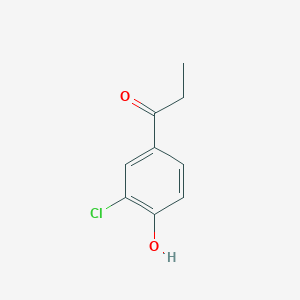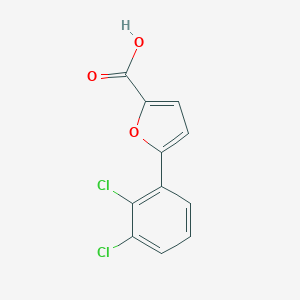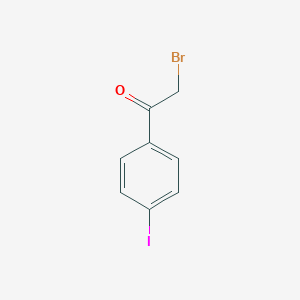
2-Bromo-1-(4-iodophényl)éthanone
Vue d'ensemble
Description
“2-Bromo-1-(4-iodophenyl)ethanone” is a chemical compound with the molecular formula C8H6BrIO . It is a halogenated derivative of acetophenone .
Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(4-iodophenyl)ethanone” consists of a bromoethanone group attached to an iodophenyl group . The InChI code for this compound is 1S/C8H6BrIO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 .
Physical And Chemical Properties Analysis
“2-Bromo-1-(4-iodophenyl)ethanone” has a molecular weight of 324.94 g/mol . It has a computed XLogP3-AA value of 3, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound is 323.86467 g/mol . The topological polar surface area of the compound is 17.1 Ų .
Applications De Recherche Scientifique
Synthèse d'autres composés
« 2-Bromo-1-(4-iodophényl)éthanone » peut servir de précurseur dans la synthèse d'une variété d'autres composés. Par exemple, elle peut être utilisée pour produire « 2-Bromo-1-(4-hydroxy-3,5-diiodophényl)éthanone » et « 2-Bromo-1-(4-hydroxy-3,5-dinitrophényl)éthanone » .
Recherche en science des matériaux
Dans le domaine de la science des matériaux, ce composé pourrait potentiellement être utilisé dans le développement de nouveaux matériaux. Sa structure chimique unique pourrait contribuer à des propriétés physiques ou chimiques intéressantes .
Chromatographie
Le composé pourrait être utilisé en chromatographie, une méthode de séparation des mélanges. Ses propriétés uniques pourraient le rendre utile comme phase stationnaire ou comme composant de la phase mobile .
Recherche biologique
En recherche biologique, « this compound » pourrait potentiellement être utilisée comme sonde ou marqueur en raison de sa teneur en iode. L'iode est souvent utilisé dans le marquage radioactif, qui est une technique utilisée pour suivre le passage d'un composé à travers un système biologique .
Recherche pharmaceutique
Ce composé pourrait potentiellement être utilisé en recherche pharmaceutique. Par exemple, il pourrait être utilisé comme élément constitutif dans la synthèse de nouveaux médicaments .
Chimie analytique
En chimie analytique, « this compound » pourrait potentiellement être utilisée comme réactif ou comme étalon pour l'étalonnage .
Mécanisme D'action
Target of Action
This compound is a synthetic intermediate, often used in the synthesis of other complex molecules
Mode of Action
As a synthetic intermediate, the mode of action of 2-Bromo-1-(4-iodophenyl)ethanone is primarily chemical rather than biological . It can participate in various chemical reactions due to the presence of the bromine and iodine atoms, which are good leaving groups, and the carbonyl group, which is a site of high electron density .
Biochemical Pathways
As a synthetic intermediate, it is more likely to be involved in chemical synthesis pathways rather than biological pathways .
Result of Action
The results of the action of 2-Bromo-1-(4-iodophenyl)ethanone are dependent on the specific chemical reactions it is used in . As a synthetic intermediate, it can be transformed into a variety of other compounds, each with their own properties and potential biological activities .
Propriétés
IUPAC Name |
2-bromo-1-(4-iodophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIBMLJFLPWMTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292534 | |
| Record name | 2-Bromo-1-(4-iodophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31827-94-8 | |
| Record name | 31827-94-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-1-(4-iodophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

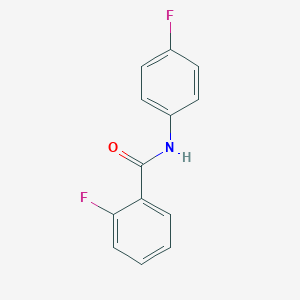
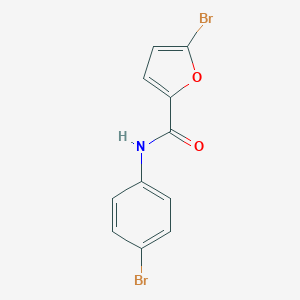
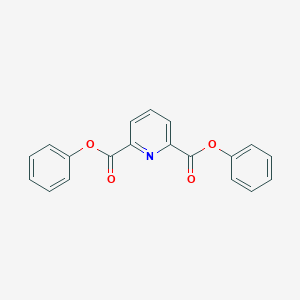

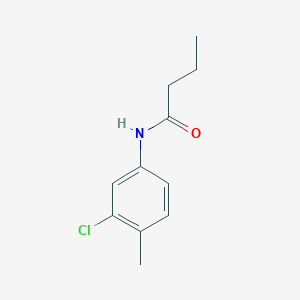

![5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B185243.png)
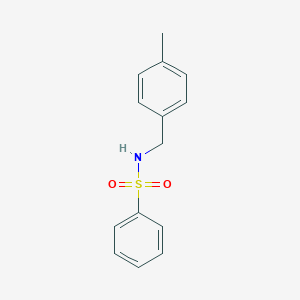
![1-[4-(Butylamino)phenyl]ethanone](/img/structure/B185246.png)
![1-Propanone, 1-[4-(butylthio)phenyl]-](/img/structure/B185248.png)
